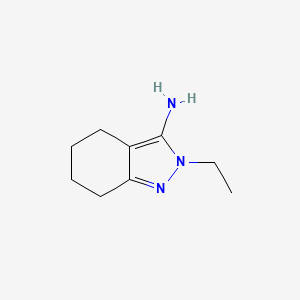![molecular formula C22H19ClN4O2 B2925285 4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-49-0](/img/structure/B2925285.png)
4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazolo[3,4-b]pyridine, which is a group of heterocyclic compounds . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
Synthesis Analysis
The synthesis of similar compounds often involves the use of aminopyrazoles . For instance, the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylates was carried out via the reaction of 5-aminopyrazoles with diethyl ethoxymethylidene-malonate . The intermediate 4-hydroxypyrazolopyridines formed in this process were converted into 4-chloro derivatives by the action of POCl3 .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyrazole and a pyridine ring . The pyrazole ring is a five-membered ring with two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving these compounds are often centered around the nitrogen atoms in the pyrazole and pyridine rings . These nitrogen atoms can act as nucleophiles, allowing the compound to participate in a variety of reactions .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
1H-pyrazolo[3,4-b]pyridines, including the compound , are structurally similar to purine bases like adenine and guanine. This similarity allows them to interact with various biological targets, making them valuable scaffolds in drug discovery . They can be modified to enhance their interaction with specific enzymes or receptors, leading to the development of new therapeutic agents.
Cancer Research
The structural complexity and potential for modification make this class of compounds suitable for designing anticancer agents. By targeting specific pathways involved in cancer cell proliferation and survival, researchers can develop novel inhibitors that may offer therapeutic benefits in oncology .
Neurological Disorders
Compounds like 4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can be designed to affect central nervous system targets. They have potential applications in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy by modulating neurotransmitter systems .
Infectious Diseases
The ability to create derivatives that can interact with various pathogens makes this compound a candidate for developing antiviral, antibacterial, and antifungal agents. Its structural adaptability allows for the targeting of specific proteins essential for the survival of infectious agents .
Inflammation and Immunology
Modulating the immune response is a critical aspect of treating various inflammatory diseases. Derivatives of 1H-pyrazolo[3,4-b]pyridines can be synthesized to influence cytokine production, immune cell activation, and other processes involved in inflammation .
Metabolic Disorders
Research into metabolic disorders such as diabetes and obesity may benefit from compounds that can interact with metabolic pathways. By influencing enzymes and receptors involved in metabolism, these compounds could lead to new treatments for these conditions .
Molecular Imaging
Due to their unique chemical properties, these compounds can be used in molecular imaging techniques. They can be tagged with imaging agents to visualize biological processes, aiding in diagnosis and the monitoring of treatment efficacy .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-3-29-17-11-9-15(10-12-17)25-22(28)18-13-24-21-19(20(18)23)14(2)26-27(21)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTSOUYCZMOGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

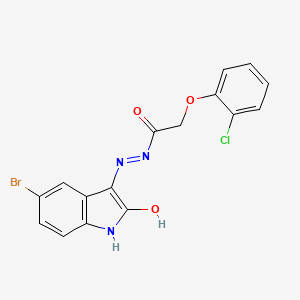
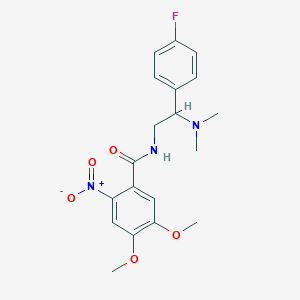
![N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide](/img/structure/B2925205.png)

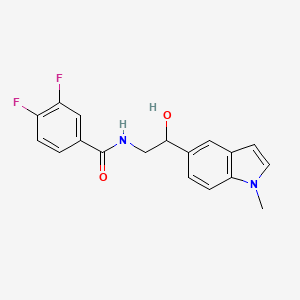
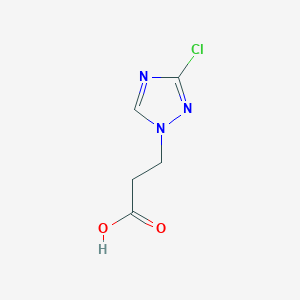
![8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B2925211.png)
![2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride](/img/structure/B2925212.png)
![(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2925215.png)
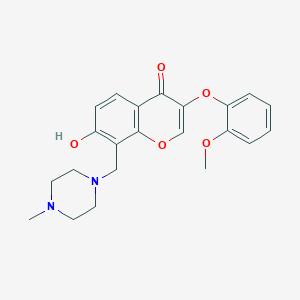
![Tert-butyl N-methyl-N-[1-phenyl-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2925217.png)
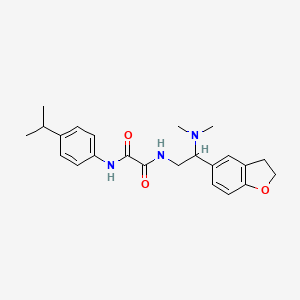
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2925220.png)
